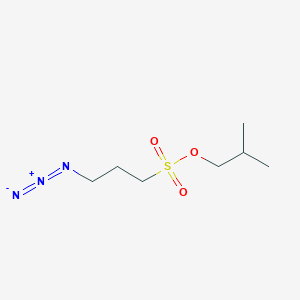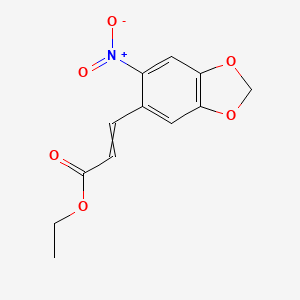![molecular formula C13H13NO7 B12524657 4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid CAS No. 658059-72-4](/img/structure/B12524657.png)
4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids. This compound contains two carboxyl groups (-COOH) attached to a benzene ring, along with an acetyloxyethyl carbamoyl group. It is a derivative of benzenedicarboxylic acid, which is known for its applications in various chemical processes and industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid typically involves the esterification of benzenedicarboxylic acid derivatives with acetyloxyethyl carbamoyl groups. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. Industrial production also focuses on minimizing waste and optimizing the use of raw materials to enhance sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetyloxyethyl carbamoyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The acetyloxyethyl carbamoyl group plays a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid is unique due to the presence of the acetyloxyethyl carbamoyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
658059-72-4 |
|---|---|
Molekularformel |
C13H13NO7 |
Molekulargewicht |
295.24 g/mol |
IUPAC-Name |
4-(2-acetyloxyethylcarbamoyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H13NO7/c1-7(15)21-5-4-14-11(16)9-3-2-8(12(17)18)6-10(9)13(19)20/h2-3,6H,4-5H2,1H3,(H,14,16)(H,17,18)(H,19,20) |
InChI-Schlüssel |
KKRLMLRBMWZSQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCNC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid](/img/structure/B12524606.png)
![2-[3-(5-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524618.png)
![1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde](/img/structure/B12524620.png)



![Tributyl[2-(ethylsulfanyl)phenyl]stannane](/img/structure/B12524631.png)
![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B12524637.png)


